SYHA1813

Glioblastoma Recurrent High-Grade Glioma VEGFR Inhibitor

SYHA1813 is a BBB-penetrant VEGFR/CSF1R dual inhibitor with proven preclinical superiority over single-agent VEGFR or CSF1R inhibitors in GBM, meningioma, and BRAF WT/mutant melanoma. Clinical CSF/plasma ratio 0.30–1.27 and Phase I ORR of 18.4% support its unique CNS efficacy. Ideal for oncology models requiring stromal/immune modulation.

Molecular Formula C25H19FN4O
Molecular Weight 410.4 g/mol
Cat. No. B12380502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSYHA1813
Molecular FormulaC25H19FN4O
Molecular Weight410.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC(=O)C2=CC=CC3=C2C=CC(=C3)C4=C5C(=CC=C4)NN=C5N)F
InChIInChI=1S/C25H19FN4O/c1-14-12-17(9-11-21(14)26)28-25(31)20-6-2-4-15-13-16(8-10-18(15)20)19-5-3-7-22-23(19)24(27)30-29-22/h2-13H,1H3,(H,28,31)(H3,27,29,30)
InChIKeySPYWRQIMSVARCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SYHA1813 (VEGFR/CSF1R Dual Inhibitor): Preclinical and Clinical Data Summary for Scientific Procurement


SYHA1813 is an orally bioavailable small molecule designed as a selective dual inhibitor of vascular endothelial growth factor receptors (VEGFR1-3) and colony-stimulating factor 1 receptor (CSF1R) [1]. Preclinical studies demonstrate that SYHA1813 potently blocks angiogenesis via VEGFR inhibition while simultaneously modulating the tumor immune microenvironment through CSF1R-mediated depletion and repolarization of tumor-associated macrophages [2]. SYHA1813 has been shown to efficiently cross the blood-brain barrier (BBB), achieving cerebrospinal fluid (CSF) to plasma free drug concentration ratios of 0.30–1.27 in patients [3], supporting its development in primary and secondary CNS malignancies. The compound is currently being evaluated in Phase I and Phase II clinical trials for recurrent high-grade gliomas, glioblastoma (GBM), malignant meningioma, and advanced solid tumors [3].

Why SYHA1813 Cannot Be Substituted with Single-Agent VEGFR Inhibitors or CSF1R-Selective Compounds


Substituting SYHA1813 with a VEGFR-only inhibitor (e.g., bevacizumab or axitinib) or a CSF1R-selective agent (e.g., PLX3397/pexidartinib) fails to recapitulate the dual-mechanism therapeutic benefit required for CNS malignancies. Single-agent CSF1R inhibition with PLX3397 demonstrated no objective responses and a 0% 6-month PFS rate in recurrent GBM despite confirmed BBB penetration, underscoring that CSF1R blockade alone is insufficient for clinical efficacy [1]. Conversely, VEGFR inhibition with bevacizumab improves radiographic response but fails to address CSF1R-driven immunosuppressive macrophage infiltration, which mediates resistance and disease progression [2]. SYHA1813's engineered selectivity profile against 328 kinases at 0.1 μM, combined with its optimized pharmacokinetics for CNS delivery, provides a differentiated therapeutic window that is not achievable by administering separate single-target agents or by using broader-spectrum multi-kinase inhibitors that carry distinct off-target toxicity liabilities .

SYHA1813 Comparative Evidence: Quantitative Differentiation Versus Key Analogs and Standard-of-Care Agents


Comparative Clinical Efficacy in Recurrent Glioblastoma: SYHA1813 Versus Bevacizumab and Regorafenib

In a multicenter Phase I study of 64 patients with recurrent high-grade gliomas, SYHA1813 demonstrated an objective response rate (ORR) of 18.4% and a disease control rate (DCR) of 52.6% in the glioblastoma subgroup (n=38) [1]. By cross-study comparison, bevacizumab monotherapy in the recurrent GBM setting has reported ORRs ranging from 0% to 6% [2], while the multi-kinase inhibitor regorafenib has shown ORRs of approximately 4–6% in similar patient populations [3]. SYHA1813's ORR of 18.4% exceeds these historical benchmarks by a clinically meaningful margin, and its median overall survival of 13.0 months in the GBM subgroup compares favorably to regorafenib's pooled median OS of 7.2 months across ten studies (724 patients) [3].

Glioblastoma Recurrent High-Grade Glioma VEGFR Inhibitor Objective Response Rate

Head-to-Head Superiority Over CSF1R-Selective Inhibitor PLX3397 in GBM Clinical Outcomes

Direct cross-trial comparison between SYHA1813 and the CSF1R-selective inhibitor PLX3397 (pexidartinib) reveals a stark efficacy divergence in recurrent GBM. SYHA1813 achieved an 18.4% ORR and 4.1-month median PFS in GBM patients [1]. In contrast, the Phase II study of PLX3397 in recurrent GBM (n=38) reported a 0% ORR and a 6-month PFS (PFS6) rate of 0%, with the trial concluding 'no efficacy' for single-agent CSF1R inhibition despite confirmed BBB penetration [2]. This difference of 18.4 percentage points in ORR and the absence of any PFS6 benefit with PLX3397 demonstrates that dual VEGFR/CSF1R targeting with SYHA1813 is mechanistically requisite for meaningful antitumor activity in this indication.

CSF1R Inhibitor Tumor-Associated Macrophage Recurrent Glioblastoma Clinical Efficacy

Superior In Vivo Antitumor Efficacy Versus Vemurafenib in BRAF Wild-Type Melanoma

In BRAF wild-type MeWo melanoma xenograft models (NOD-SCID mice), SYHA1813 monotherapy at 5 mg/kg achieved 72.5% tumor growth inhibition (TGI), significantly exceeding the antitumor activity of the BRAF inhibitor vemurafenib (20 mg/kg), which showed limited efficacy in this wild-type setting [1]. In BRAF V600E-mutant A375 models, SYHA1813 monotherapy achieved 79.8% TGI. Furthermore, in an intracardiac metastasis model using GFP-Luc-labeled A375 cells, SYHA1813 reduced systemic metastatic burden by 76.6% and significantly curtailed both brain and bone metastases [1].

Melanoma BRAF Wild-Type Tumor Microenvironment VEGFR2/CSF1R Dual Inhibition

Direct Tumor Cell Cytotoxicity in Malignant Meningioma Beyond Microenvironmental Modulation

Unlike CSF1R/VEGFR inhibitors that act primarily through stromal and immune microenvironment modulation, SYHA1813 exerts direct tumor cell-intrinsic cytotoxicity against malignant meningioma cells in vitro and in vivo [1]. SYHA1813 suppressed proliferation, colony formation, migration, and invasion of meningioma cells, induced G2/M cell cycle arrest and apoptosis, and activated the p53 pathway while impairing DNA repair [1]. In meningioma xenograft models, SYHA1813 effectively inhibited tumor growth. Preliminary clinical evidence from an ongoing Phase I trial showed antitumor activity in a patient with recurrent meningioma [1].

Malignant Meningioma p53 Pathway DNA Repair Direct Antitumor Activity

Quantified Blood-Brain Barrier Penetration Confirmed by Clinical CSF Pharmacokinetics

SYHA1813 demonstrates clinically confirmed BBB penetration, with cerebrospinal fluid (CSF) to plasma free drug concentration ratios ranging from 0.30 to 1.27 in patients [1]. This ratio substantially exceeds the CSF exposure reported for many other small molecule CNS therapeutics. Preclinically, SYHA1813 significantly prolonged median survival time in mice bearing intracranial GBM xenografts (U87MG model) and was effective against temozolomide-insensitive tumors [2]. In contrast, the CSF1R inhibitor PLX3397 showed no clinical efficacy in GBM despite confirmed BBB penetration in preclinical models [3], indicating that BBB penetration alone is insufficient without the dual VEGFR/CSF1R mechanism.

Blood-Brain Barrier CNS Penetration Pharmacokinetics CSF Drug Concentration

Kinase Selectivity Profile Differentiates SYHA1813 from Broader Multi-Kinase Inhibitors

SYHA1813 exhibits a defined selectivity profile against a panel of 328 kinases at 0.1 μM and binds to the ATP-binding site of VEGFR-2 and CSF1R in a 'DFG-out' (type II) conformation . This binding mode confers sustained target engagement and differentiates SYHA1813 from type I inhibitors that bind the active DFG-in conformation. By contrast, the multi-kinase inhibitor regorafenib targets a broader array of kinases including VEGFR1-3, TIE2, PDGFR-β, FGFR, KIT, RET, and BRAF [1], while PLX3397 inhibits CSF1R, KIT, and FLT3 [2]. SYHA1813's narrower selectivity reduces the likelihood of off-target kinase-driven toxicities observed with regorafenib (e.g., hand-foot skin reaction, hepatotoxicity) and eliminates FLT3-mediated myelosuppression associated with PLX3397.

Kinase Selectivity Off-Target Toxicity VEGFR/CSF1R Dual Inhibitor DFG-out Conformation

SYHA1813 High-Value Application Scenarios for Preclinical Research and Clinical Development Programs


Recurrent Glioblastoma Preclinical Models Requiring BBB-Penetrant Dual VEGFR/CSF1R Inhibition

SYHA1813 is optimally deployed in intracranial GBM xenograft models (U87MG, U251) and temozolomide-insensitive tumor models where single-agent CSF1R inhibition (PLX3397) has failed to demonstrate efficacy. The compound's CSF/plasma ratio of 0.30–1.27 and Phase I ORR of 18.4% provide a validated reference for combination studies with immune checkpoint inhibitors, as SYHA1813 has shown synergistic antitumor efficacy with PD-1 antibodies in preclinical models [1].

Malignant Meningioma Translational Research Leveraging Direct p53-Mediated Cytotoxicity

SYHA1813's unique direct tumor cell-killing mechanism via p53 pathway activation and DNA repair impairment distinguishes it from microenvironment-only modulators, making it the compound of choice for in vitro and in vivo meningioma studies. This application is supported by preclinical data demonstrating suppression of proliferation, colony formation, migration, and invasion, as well as preliminary clinical evidence of activity in a recurrent meningioma patient [2].

BRAF Wild-Type and Mutant Melanoma Studies with Anti-Metastatic Endpoints

SYHA1813 addresses the critical unmet need in BRAF wild-type melanoma, where BRAF inhibitors are ineffective, achieving 72.5% TGI as monotherapy in wild-type models [3]. In BRAF mutant melanoma, SYHA1813's 79.8% TGI and 76.6% reduction in systemic metastasis—including brain and bone metastases—support its use in combination regimens with vemurafenib, where 2.5 mg/kg SYHA1813 synergistically enhanced tumor suppression to 72.9% versus 38.9% and 34.7% for each monotherapy [3].

Overcoming BTK Inhibitor Resistance in DLBCL Through TME Remodeling

SYHA1813 has been shown to effectively reshape the tumor microenvironment and significantly overcome acquired resistance to BTK inhibitors in both BTK-mutated and wild-type BTK diffuse large B-cell lymphoma (DLBCL) models by inhibiting angiogenesis and modulating macrophage polarization [4]. This application leverages SYHA1813's dual VEGFR/CSF1R mechanism to target stromal resistance pathways independent of BTK mutational status.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for SYHA1813

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.